3-(1,3-Thiazol-2-ylmethyl)morpholine
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Overview
Description
3-(1,3-Thiazol-2-ylmethyl)morpholine is a heterocyclic organic compound that features both a thiazole ring and a morpholine ring. The molecular formula of this compound is C8H12N2OS, and it has a molecular weight of 184.26 g/mol . The thiazole ring is known for its aromaticity and the presence of nitrogen and sulfur atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-2-ylmethyl)morpholine typically involves the reaction of thiazole derivatives with morpholine under controlled conditions. One common method involves the use of thiazole-2-carbaldehyde and morpholine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Thiazol-2-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Electrophilic reagents like halogens for thiazole ring; nucleophilic reagents like amines for morpholine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or morpholine rings .
Scientific Research Applications
3-(1,3-Thiazol-2-ylmethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)morpholine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Morpholine Derivatives: Compounds such as pramipexole and nizatidine contain the morpholine ring and are used in various therapeutic applications.
Uniqueness: 3-(1,3-Thiazol-2-ylmethyl)morpholine is unique due to the combination of the thiazole and morpholine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(1,3-thiazol-2-ylmethyl)morpholine |
InChI |
InChI=1S/C8H12N2OS/c1-3-11-6-7(9-1)5-8-10-2-4-12-8/h2,4,7,9H,1,3,5-6H2 |
InChI Key |
JXYXKMATFUPELX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CC2=NC=CS2 |
Origin of Product |
United States |
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